molecular formula C9H13NO5 B2797269 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid CAS No. 2138278-63-2

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid

Cat. No. B2797269
CAS RN: 2138278-63-2
M. Wt: 215.205
InChI Key: JYCLLXFMDZSJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid (MOPAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPAA is a piperidine derivative that has been synthesized through various methods.

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the importance of compounds structurally related to 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid in various synthetic processes. For instance, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, underscores the role of related structures in pharmaceutical synthesis. The precise x-ray powder diffraction data provided for this compound highlights its purity and structural integrity, crucial for its role in drug development (Qing Wang et al., 2017).

Novel Synthetic Pathways

Another study explored the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, revealing a novel pathway to form previously undescribed compounds. This research showcases the flexibility of the core structure in reacting with other chemicals to create new molecules with potential applications in drug development and materials science (Svetlana et al., 2015).

Antimicrobial Potential

A significant application of related compounds is in the field of antimicrobial research. The study on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides and esters highlights the antimicrobial potential of these compounds. Specifically, derivatives demonstrated activity against a range of bacteria, mycobacteria, and fungi, with certain compounds showing high activity against Mycobacterium tuberculosis. This suggests potential applications in designing new antimicrobial agents (M. Krátký et al., 2017).

Fluorescence Applications

In the realm of biochemical analysis, derivatives of this compound have been used to create novel fluorophores. For example, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range, making it an excellent candidate for use in biomedical analysis as a fluorescent labeling reagent. Its stability under various conditions further underscores its utility in sensitive analytical procedures (Junzo Hirano et al., 2004).

properties

IUPAC Name

2-(3-methoxycarbonyl-2-oxopiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCLLXFMDZSJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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